molecular formula C8H7ClN2O B11908855 4-Amino-3-chloro-2-methoxybenzonitrile

4-Amino-3-chloro-2-methoxybenzonitrile

Cat. No.: B11908855
M. Wt: 182.61 g/mol
InChI Key: ZLCPWKWAWXKVQU-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-2-methoxybenzonitrile: is an organic compound with the molecular formula C8H7ClN2O It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-chloro-2-methoxybenzonitrile typically involves the nitration of 2-methoxybenzonitrile followed by reduction and chlorination steps. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent such as iron powder or tin chloride. The final chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-chloro-2-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted amino or thiol derivatives.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

Scientific Research Applications

Chemistry: 4-Amino-3-chloro-2-methoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substituents make it a valuable building block for designing molecules with specific properties .

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules. It serves as a probe to investigate the mechanisms of enzyme catalysis and inhibition .

Medicine: Its derivatives have shown promising activity against various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-2-methoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro substituents play a crucial role in binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-Amino-3-chloro-2-methoxybenzonitrile exhibits unique reactivity due to the specific positioning of its substituents. The presence of both amino and chloro groups in ortho positions relative to the methoxy group enhances its nucleophilic substitution reactions and increases its potential for forming diverse derivatives .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

4-amino-3-chloro-2-methoxybenzonitrile

InChI

InChI=1S/C8H7ClN2O/c1-12-8-5(4-10)2-3-6(11)7(8)9/h2-3H,11H2,1H3

InChI Key

ZLCPWKWAWXKVQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)N)C#N

Origin of Product

United States

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